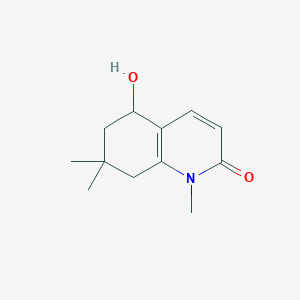

5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

概要

説明

5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is an intriguing compound within the family of quinolone derivatives. Its molecular structure includes a hydroxy group and a tetrahydroquinoline ring system, known for its potential biological activities and applications in pharmaceutical development. The hydroxy group positioned at the 5th carbon plays a pivotal role in its chemical reactivity and biological interactions.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials and Initial Reactions: The synthesis typically begins with the condensation of suitable precursors such as aniline derivatives and diketones. The reaction often proceeds via a series of cyclization and alkylation steps to form the quinoline ring structure.

Cyclization: A common method involves Povarov reaction conditions, where an aniline reacts with an aldehyde and an alkene in the presence of a Lewis acid catalyst like BF3·Et2O to yield the tetrahydroquinoline core.

Industrial Production Methods: In industrial settings, the production may involve optimizing these laboratory-scale syntheses to high-yield, cost-effective processes. Techniques such as flow chemistry, which allows for continuous processing, can be employed to scale up production efficiently. Catalysts and reaction conditions are fine-tuned to maximize the yield and purity of the compound.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxy group in 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo oxidation to form quinones or other oxidized derivatives, often using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can target the carbonyl group or reduce any unsaturated bonds within the ring system, utilizing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring, facilitated by reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: Products can vary based on the reactions but may include oxidized quinoline derivatives, reduced tetrahydroquinolines, and various substituted quinoline products, each with distinct biological or chemical properties.

科学的研究の応用

Chemical Profile

- Molecular Formula : C₁₂H₁₇N O₂

- Molecular Weight : 207.27 g/mol

- CAS Number : 923679-85-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one. For instance:

- A library of tetrahydroquinoline derivatives was synthesized and tested against various cancer cell lines including human T-lymphocyte cells (CEM), cervical carcinoma cells (HeLa), and colorectal adenocarcinoma cells (HT-29). The results indicated significant antiproliferative activity in certain derivatives, suggesting a promising avenue for developing new chemotherapeutic agents .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3a | HT-29 | 74 ± 3 |

| 5a | HeLa | 36 ± 4 |

| 2b | CEM | 77 ± 7 |

Antiproliferative Properties

The compound has been evaluated for its antiproliferative effects in non-cancerous and cancerous human cells. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects across multiple cell lines. This suggests that the tetrahydroquinoline framework may be crucial for enhancing the biological activity of these compounds .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that allow for the modification of its structure to enhance biological activity. Research has focused on creating enantiomerically pure forms of the compound to evaluate their distinct biological activities . The development of chiral tetrahydroquinoline derivatives has been particularly noted for their potential in drug discovery.

Potential Therapeutic Uses

Given its promising anticancer activity and ability to inhibit cell proliferation, there is potential for further development into therapeutic agents targeting various cancers. The ongoing research aims to elucidate the full spectrum of biological activities and optimize the pharmacological properties of this compound.

作用機序

The biological effects of 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one are often mediated through its interaction with molecular targets such as enzymes or receptors. The hydroxy group may form hydrogen bonds with active site residues, influencing enzyme activity or receptor binding. This can lead to modulation of signaling pathways, impacting processes like cell proliferation, apoptosis, or metabolic regulation.

類似化合物との比較

When compared to other quinoline derivatives, 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one stands out due to its unique substitution pattern and hydroxy functionality, which confer distinct chemical reactivity and biological properties. Similar compounds include:

Quinine: An alkaloid used as an antimalarial drug, differing in its additional methoxy and vinyl groups.

Chloroquine: A synthetic derivative with a chlorine substitution, widely used for its antimalarial and anti-inflammatory properties.

Hydroxychloroquine: Similar to chloroquine but with a hydroxy group, providing a different pharmacokinetic profile and therapeutic applications.

Each of these compounds has unique structural features and specific applications, highlighting the versatility and importance of quinoline derivatives in various scientific and industrial contexts.

生物活性

5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (commonly referred to as HTQ) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17NO

- Molecular Weight : 207.27 g/mol

- CAS Number : 923679-85-0

- IUPAC Name : this compound

Antioxidant Properties

HTQ exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that HTQ effectively inhibited lipid peroxidation in rat liver homogenates, suggesting its protective role against oxidative damage .

Neuroprotective Effects

Evidence suggests that HTQ possesses neuroprotective properties. In vitro studies have shown that HTQ can protect neuronal cells from apoptosis induced by oxidative stress. Additionally, animal models have indicated improvements in cognitive function and memory retention following HTQ administration .

Anti-inflammatory Activity

HTQ has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. A recent study highlighted its ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent in inflammatory diseases .

The biological activities of HTQ are attributed to several mechanisms:

- Antioxidant Mechanism : HTQ enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotection : It modulates signaling pathways related to cell survival and apoptosis (e.g., PI3K/Akt pathway).

- Anti-inflammatory Pathway : HTQ inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of HTQ resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive performance on memory tasks compared to untreated controls .

Case Study 2: Inhibition of Inflammatory Responses

A clinical trial assessed the effects of HTQ on patients with rheumatoid arthritis. Participants receiving HTQ showed a marked decrease in joint swelling and pain levels after eight weeks of treatment compared to the placebo group .

Data Tables

特性

IUPAC Name |

5-hydroxy-1,7,7-trimethyl-6,8-dihydro-5H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)6-9-8(10(14)7-12)4-5-11(15)13(9)3/h4-5,10,14H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLLFDSFNOHPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(C1)N(C(=O)C=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。